molecular formula C8H12N2 B8539214 (2R)-2-(2-Methylpropyl)butanedinitrile CAS No. 867258-43-3

(2R)-2-(2-Methylpropyl)butanedinitrile

Cat. No.: B8539214
CAS No.: 867258-43-3
M. Wt: 136.19 g/mol
InChI Key: KOINRLSRVTULIE-QMMMGPOBSA-N
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Description

(2R)-2-(2-Methylpropyl)butanedinitrile is a chiral nitrile compound characterized by a butanedinitrile backbone (two nitrile groups) and a branched 2-methylpropyl (isobutyl) substituent at the second carbon.

Properties

CAS No.

867258-43-3

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2R)-2-(2-methylpropyl)butanedinitrile

InChI

InChI=1S/C8H12N2/c1-7(2)5-8(6-10)3-4-9/h7-8H,3,5H2,1-2H3/t8-/m0/s1

InChI Key

KOINRLSRVTULIE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@H](CC#N)C#N

Canonical SMILES

CC(C)CC(CC#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Backbone Analysis

The target compound’s dual nitrile groups distinguish it from mononitrile analogs in the evidence. For example:

  • Aziridine derivatives (e.g., 3a, 3c, 3f in ) feature a single nitrile group alongside carbamoyl and ester moieties on an aziridine ring .
  • Pyrrolidine derivatives (e.g., 2-(2-Methylpropyl)pyrrolidine hydrochloride in ) replace nitriles with an amine backbone but retain the isobutyl substituent .
Table 1: Functional Group Comparison
Compound Backbone Key Functional Groups Substituent
(2R)-2-(2-Methylpropyl)butanedinitrile Butanedinitrile Two -CN groups 2-Methylpropyl (R)
Aziridine derivatives (3a, 3c) Aziridine One -CN, carbamoyl, ester Ethyl/Isobutyl
Pyrrolidine hydrochloride (Ev3) Pyrrolidine Amine (-NH), hydrochloride 2-Methylpropyl

Physicochemical Properties

Data from analogous compounds suggest trends:

  • Nitrile reactivity: The dual -CN groups in butanedinitrile likely enhance electrophilicity compared to mononitrile aziridines, increasing susceptibility to nucleophilic attack (e.g., in peptide coupling) .
  • Branching effects : The isobutyl group in the target compound and ’s pyrrolidine derivative may improve lipid solubility compared to linear alkyl chains (e.g., ethyl in aziridine 3a) .
Table 2: Spectral and Physical Data (Inferred Trends)
Property This compound (Expected) Aziridine 3a (Ev1) Pyrrolidine HCl (Ev3)
IR (cm⁻¹) ~2250 (C≡N stretch) 2245 (C≡N) N/A
NMR (δ ppm) ~2.5–3.0 (isobutyl CH₂) 1.2–1.6 (ethyl CH₃) 1.0–1.5 (isobutyl CH₃)
Molecular Weight ~180–190 (estimated) 297.3 (3a) 163.69

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